molecular formula C13H16BClN2O2 B14017883 3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B14017883
M. Wt: 278.54 g/mol
InChI Key: WBJHVEOBCPZOQM-UHFFFAOYSA-N
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Description

3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is an organoborane compound It is characterized by the presence of a pyrrolo[2,3-b]pyridine core, substituted with a chloro group and a tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrrolo[2,3-b]pyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound .

Mechanism of Action

The mechanism of action of 3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group can form covalent bonds with other molecules, facilitating the formation of new chemical entities .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H16BClN2O2

Molecular Weight

278.54 g/mol

IUPAC Name

3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-6-16-11-10(8)9(15)7-17-11/h5-7H,1-4H3,(H,16,17)

InChI Key

WBJHVEOBCPZOQM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CNC3=NC=C2)Cl

Origin of Product

United States

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